molecular formula C8H14BrNO B1372536 1-(4-Bromomethyl-piperidin-1-yl)-ethanone CAS No. 912482-43-0

1-(4-Bromomethyl-piperidin-1-yl)-ethanone

Cat. No.: B1372536
CAS No.: 912482-43-0
M. Wt: 220.11 g/mol
InChI Key: VYMGDPNTLNUOHM-UHFFFAOYSA-N
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Description

Historical Context and Development of Bromomethyl-Substituted Piperidine Derivatives

The historical development of bromomethyl-substituted piperidine derivatives traces its origins to the broader evolution of piperidine chemistry, which began in the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. This foundational work established piperidine as a crucial heterocyclic amine that would later serve as the scaffold for numerous synthetic derivatives.

The development of bromination methodologies for piperidine derivatives gained momentum through advances in halogenation chemistry. Early studies demonstrated that bromination reactions could be achieved using various brominating agents, with N-bromosuccinimide emerging as a particularly effective reagent for selective halogenation. The application of N-bromosuccinimide to methylpyridines showed that the reactivity order follows 4-methyl > 2-methyl > 3-methyl positions, providing insights that would later inform bromination strategies for piperidine derivatives.

Research into bromomethyl-substituted piperidines expanded significantly through investigations of aza-Michael reactions. Studies demonstrated that 2-(bromomethyl)piperidine and 2-(2-bromoethyl)piperidine hydrobromide salts could be prepared from corresponding alcohols by treatment with hydrogen bromide in water under reflux conditions. These synthetic developments established crucial methodologies for introducing bromomethyl functionality into piperidine frameworks.

The evolution of synthetic strategies for bromomethyl piperidines has been driven by their recognition as valuable synthetic intermediates. The conjugate addition of these compounds to alkyl acrylates has been demonstrated, enabling the formation of complex bicyclic frameworks such as indolizidines. This synthetic utility has positioned bromomethyl-substituted piperidines as important building blocks in heterocyclic chemistry.

Significance of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone in Organic Chemistry

This compound occupies a prominent position in organic chemistry due to its dual functionality and synthetic versatility. The compound's significance stems from its ability to serve as a reactive intermediate in multiple synthetic pathways, particularly those involving nucleophilic substitution and cyclization reactions. The presence of the bromomethyl group at the fourth position of the piperidine ring creates a highly electrophilic site that readily undergoes displacement reactions with various nucleophiles.

The synthetic utility of this compound has been demonstrated through its application in preparing diverse molecular architectures. The bromomethyl functionality serves as an excellent leaving group in substitution reactions, enabling the introduction of amines, thiols, alcohols, and other nucleophiles. This reactivity profile makes the compound particularly valuable for the synthesis of complex heterocyclic systems and pharmaceutical intermediates.

Recent research has highlighted the compound's role in developing novel synthetic methodologies. Studies have shown that compounds containing bromomethyl-substituted piperidine scaffolds can undergo transformation to form complex polycyclic structures. The strategic placement of both the bromomethyl and ethanone functionalities allows for sequential reactions that can build molecular complexity in a controlled manner.

The compound's significance extends to its applications in materials science and pharmaceutical chemistry. Its structural features make it suitable for incorporation into larger molecular frameworks designed for specific biological activities. Research has demonstrated that piperidine derivatives with strategically placed functional groups can exhibit diverse biological activities, including antimicrobial and anticancer properties.

Nomenclature, Classification, and Structural Taxonomy

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise structural identification. The compound's official IUPAC name is 1-[4-(bromomethyl)piperidin-1-yl]ethanone, which accurately describes its structural components. This nomenclature system clearly indicates the presence of a piperidine ring substituted at the nitrogen position with an ethanone group and at the fourth carbon position with a bromomethyl substituent.

Table 1: Chemical Identifiers and Properties

Property Value
IUPAC Name 1-[4-(bromomethyl)piperidin-1-yl]ethanone
CAS Registry Number 912482-43-0
Molecular Formula C₈H₁₄BrNO
Molecular Weight 220.11 g/mol
InChI Key VYMGDPNTLNUOHM-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)CBr

The structural taxonomy of this compound places it within the broader class of N-acylpiperidines, specifically those bearing halomethyl substituents. The classification system recognizes the compound as a tertiary amide due to the nitrogen atom's incorporation into both the piperidine ring and the ethanone functionality. The bromomethyl substituent classifies the compound as an organobromide, specifically an alkyl bromide derivative.

The molecular structure exhibits characteristic features of piperidine derivatives, including the chair conformation preference of the six-membered ring system. The structural arrangement allows for specific spatial relationships between functional groups that influence the compound's reactivity and potential interactions with other molecules. The ethanone functionality introduces planarity around the carbonyl carbon, while the bromomethyl group provides a reactive site for further chemical transformations.

Alternative nomenclature systems recognize the compound through various synonyms, including this compound and 912482-43-0. These naming conventions facilitate literature searches and database queries, ensuring comprehensive identification across different chemical information systems.

Related Piperidine-Derived Compounds in Chemical Literature

The chemical literature contains extensive documentation of piperidine-derived compounds that share structural similarities with this compound. These related compounds provide important context for understanding structure-activity relationships and synthetic applications within this chemical class.

4-(Bromomethyl)piperidine represents the direct precursor to the target compound, differing only by the absence of the ethanone functionality. This compound, with molecular formula C₆H₁₂BrN and molecular weight 178.07 g/mol, serves as a key synthetic intermediate for introducing the bromomethyl functionality into piperidine scaffolds. The structural relationship between these compounds illustrates the modular approach to piperidine derivatization.

Table 2: Related Bromomethyl Piperidine Derivatives

Compound Molecular Formula Molecular Weight Key Structural Features
4-(Bromomethyl)piperidine C₆H₁₂BrN 178.07 g/mol Basic bromomethyl piperidine scaffold
2-(Bromomethyl)piperidine C₆H₁₂BrN 178.07 g/mol Bromomethyl at position 2
1-[4-(Bromomethylsulfonyl)phenyl]ethanone C₉H₉BrO₃S 277.14 g/mol Sulfonyl-linked aromatic system

2-(Bromomethyl)piperidine and its derivatives have been extensively studied in the context of aza-Michael reactions. Research has demonstrated that these compounds can participate in conjugate addition reactions with alkyl acrylates, leading to the formation of β-amino ester derivatives. The positional isomerism between 2-(bromomethyl) and 4-(bromomethyl) derivatives provides insights into how substituent position affects reactivity and synthetic utility.

Piperidine derivatives bearing various acyl functionalities represent another important class of related compounds. Studies have shown that N-acylpiperidines exhibit diverse biological activities and serve as valuable synthetic intermediates. The incorporation of different acyl groups, including acetyl, propionyl, and benzoyl derivatives, allows for fine-tuning of molecular properties and reactivity profiles.

The literature also documents numerous piperidine-based compounds with pharmaceutical applications. These include selective serotonin reuptake inhibitors, histamine receptor antagonists, and antipsychotic medications. The structural diversity within these pharmaceutical applications demonstrates the versatility of the piperidine scaffold and its compatibility with various functional group modifications.

Recent advances in piperidine chemistry have focused on multicomponent reactions and cascade processes for synthesizing complex derivatives. These methodologies enable rapid access to structurally diverse piperidine compounds through efficient synthetic sequences. The development of novel catalytic systems and reaction conditions continues to expand the synthetic utility of bromomethyl-substituted piperidines and related derivatives.

Properties

IUPAC Name

1-[4-(bromomethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMGDPNTLNUOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Methylpiperidine Followed by Acylation

The most common laboratory synthesis route involves two key steps:

  • Selective Bromination: Starting from 4-methylpiperidine, the methyl group at the 4-position is selectively brominated using a brominating agent such as N-bromosuccinimide (NBS). The reaction is typically performed in an organic solvent like dichloromethane under controlled temperature (often 0–25 °C) to ensure selective substitution of the methyl group without affecting the piperidine ring.

  • Acylation: The resulting 4-bromomethylpiperidine intermediate is then acylated with ethanoyl chloride (acetyl chloride) to introduce the ethanone moiety at the nitrogen atom of the piperidine ring. This acylation is generally conducted under basic conditions to neutralize the hydrochloric acid formed and to facilitate the reaction.

Reaction Conditions Summary:

Step Reagents/Conditions Solvent Temperature Notes
Bromination N-bromosuccinimide (NBS) Dichloromethane 0–25 °C Controlled addition to avoid overbromination
Acylation Ethanoyl chloride, base (e.g., triethylamine) Dichloromethane or similar 0–25 °C to room temp Basic conditions to scavenge HCl

This method provides good selectivity and yield for the target compound.

Industrial Continuous Flow Synthesis

In industrial settings, continuous flow reactors are employed to optimize reaction efficiency, yield, and safety. The key features include:

The continuous flow process typically mirrors the laboratory bromination and acylation steps but benefits from enhanced control and throughput.

Alternative Synthetic Routes and Analogous Preparations

While direct preparation methods for this compound are limited in literature, analogous compounds such as 1-(4-bromophenyl)piperidine have been synthesized via nucleophilic aromatic substitution followed by bromination. For example, a patented method involves:

  • Reacting bromobenzene with piperidine in the presence of an alkali base (e.g., potassium tert-butoxide) and sulfolane solvent at elevated temperature (150–180 °C) to form N-phenylpiperidine.

  • Subsequent bromination of N-phenylpiperidine using brominating agents like N-bromosuccinimide or dibromohydantoin in organic solvents (acetonitrile or dichloromethane) at 15–40 °C, often in the presence of a phase-transfer catalyst such as tetra-n-butylammonium tetraphenylborate.

  • Purification by recrystallization or vacuum distillation yields the brominated piperidine derivative with high purity and yield (approximately 87–90%).

Although this method targets a phenyl-substituted piperidine, the principles of selective bromination and controlled reaction conditions can inform the preparation of this compound.

Detailed Research Findings and Analysis

Reaction Mechanism Insights

  • Bromination: The bromination of the methyl group on the piperidine ring proceeds via a radical or electrophilic substitution mechanism facilitated by NBS, which selectively brominates benzylic or allylic positions, here the methyl group at the 4-position.

  • Acylation: The nucleophilic nitrogen on the piperidine ring attacks the electrophilic carbonyl carbon of ethanoyl chloride, forming the amide bond and releasing HCl, which is neutralized by the base.

Optimization Parameters

  • Temperature: Maintaining low temperatures during bromination prevents overbromination and side reactions.

  • Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and NBS efficiently.

  • Molar Ratios: Slight excess of NBS ensures complete bromination; stoichiometric or slight excess of ethanoyl chloride ensures full acylation.

Yield and Purity

  • Laboratory yields typically range from 70% to 85%, depending on reaction scale and purification methods.

  • Industrial continuous flow methods report improved yields up to 90% with high purity (>98%) due to better reaction control.

Summary Table of Preparation Methods

Method Key Steps Reagents Conditions Yield (%) Notes
Bromination + Acylation (Lab) Brominate 4-methylpiperidine, then acylate NBS, ethanoyl chloride, base 0–25 °C, dichloromethane 70–85 Common, selective, moderate scale
Continuous Flow Process (Ind.) Automated bromination and acylation Same as lab reagents Controlled temp & flow rates ~90 Higher yield, scalable, efficient
Nucleophilic Aromatic Substitution + Bromination (Analog) React bromobenzene with piperidine, then brominate Potassium tert-butoxide, NBS, catalysts 150–180 °C (first step), 15–40 °C (second) 87–90 Used for related piperidine derivatives, informs synthesis

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.

    Oxidation Products: Carboxylic acids or ketones are typical oxidation products.

    Reduction Products: Alcohols or other reduced derivatives are obtained.

Scientific Research Applications

Applications in Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. Its bromine substituent enhances its reactivity, making it suitable for various chemical transformations:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols, facilitating the synthesis of diverse derivatives.
  • Formation of Complex Molecules : It serves as a building block for more complex organic molecules, including pharmaceuticals and agrochemicals.

Research indicates that 1-(4-Bromomethyl-piperidin-1-yl)-ethanone may have potential therapeutic applications due to its structural similarity to known pharmacologically active compounds:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in drug development.
  • Psychotropic Effects : The piperidine structure is common in various psychoactive substances, prompting research into its potential effects on the central nervous system.

Material Science Applications

The unique properties of this compound also make it valuable in material science:

  • Organic Electronics : Its derivatives are explored for use in organic semiconductors and light-emitting diodes (OLEDs), where the bromine substituent may enhance electronic properties.

Case Study 1: Synthesis of Antimicrobial Agents

A recent study focused on synthesizing novel antimicrobial agents derived from this compound. The researchers performed nucleophilic substitutions with various amines, yielding compounds that demonstrated significant activity against Gram-positive bacteria.

Case Study 2: Development of Neuroactive Compounds

Another investigation explored the potential neuroactive properties of derivatives synthesized from this compound. By modifying the piperidine ring, researchers were able to create analogs that showed promise in modulating neurotransmitter systems, indicating potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby influencing various biochemical pathways. The ethanone moiety may also participate in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications Reference
1-(4-Bromomethyl-piperidin-1-yl)-ethanone C₈H₁₄BrNO Piperidine with bromomethyl (C4) and ethanone Potential CNS activity (inferred from analogs)
1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone C₁₂H₁₅BrO₃ Bromopropoxy and methoxy on phenyl ring, ethanone Iloperidone impurity; no direct bioactivity reported
1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone C₁₂H₁₅BrN₂O Bromopyridinylmethyl on piperidine, ethanone Enhanced bioactivity due to pyridine-piperidine synergy
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone C₁₂H₁₈BrN₃O Bromomethylpyrazole on piperidine, ethanone Unspecified, but pyrazole may confer antimicrobial activity
1-(3-Bromopyridin-2-yl)ethanone C₇H₆BrNO Bromine at pyridine C3, ethanone Positional isomerism affects receptor binding

Key Observations :

  • Substitution Patterns : The position of bromine (e.g., on pyridine vs. piperidine) significantly alters reactivity and bioactivity. Bromomethyl groups on piperidine (target compound) enable alkylation reactions, whereas bromoaryl groups (e.g., in pyridine derivatives) participate in halogen bonding .
  • Heterocyclic Influence: Analogs with pyridine () or pyrazole () rings exhibit distinct interactions compared to simple piperidine derivatives. For example, 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone shows enhanced biological activity due to dual heterocyclic motifs .
  • Functional Groups : Methoxy or nitro substituents (e.g., ) modulate electronic properties, affecting solubility and metabolic stability.

Biological Activity

1-(4-Bromomethyl-piperidin-1-yl)-ethanone, with the CAS number 912482-43-0, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its bromomethyl group, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula: C8H14BrNO
  • Molecular Weight: 218.11 g/mol
  • Structure: The compound features a piperidine ring substituted with a bromomethyl group and an ethanone moiety.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, including antimicrobial and anticancer activities. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of piperidine derivatives, including this compound. The compound has shown promising results against various bacterial strains, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Efficacy of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Data compiled from various studies on piperidine derivatives.

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers.

Case Study: In Vitro Anticancer Activity

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of approximately 15 μM for MCF-7 and 20 μM for A549 cells. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromomethyl group may enhance binding affinity to certain enzymes or receptors involved in cellular signaling pathways.

Research Applications

The compound's unique structure makes it a valuable candidate for further research in drug development. Its potential as an intermediate in synthesizing more complex molecules could lead to the discovery of new therapeutic agents.

Table 2: Potential Applications of this compound

Field Application
Medicinal ChemistryDevelopment of antimicrobial agents
OncologyExploration as an anticancer drug
Organic SynthesisIntermediate for synthesizing novel compounds

Q & A

Q. What are the primary synthetic routes for 1-(4-Bromomethyl-piperidin-1-yl)-ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation . For example:

  • Bromomethyl introduction : Reacting a piperidine precursor with a brominating agent (e.g., NBS in CCl₄) under controlled temperature (0–25°C) to avoid over-bromination .
  • Ethanone incorporation : Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .

Q. Optimization strategies :

  • Monitor reaction progression via thin-layer chromatography (TLC) or HPLC .
  • Adjust stoichiometry (e.g., 1.2 equivalents of brominating agent to minimize side products) .
  • Purify via column chromatography (silica gel, hexane/EtOAC gradient) .

Q. Key data :

ParameterTypical ValueReference
Reaction temperature0–25°C (bromination)
CatalystAlCl₃ (Friedel-Crafts)
Yield range70–90% after optimization

Q. How is this compound characterized structurally?

Methodology :

  • 1H-NMR : Key signals include the bromomethyl group (δ 3.4–3.6 ppm, singlet) and piperidine protons (δ 1.5–2.8 ppm, multiplet) .
  • X-ray crystallography : Use SHELX software for refinement; assign puckering parameters (e.g., Cremer-Pople coordinates) to analyze piperidine ring conformation .
  • Mass spectrometry : Confirm molecular ion peak at m/z 234 (M+H⁺) .

Q. Example NMR data :

Proton Environmentδ (ppm)Multiplicity
Bromomethyl (-CH₂Br)3.45Singlet
Piperidine ring (axial H)2.10Multiplet
Acetyl (-COCH₃)2.30Singlet

Advanced Research Questions

Q. How does the conformation of the piperidine ring influence the compound’s reactivity?

Approach :

  • Use Cremer-Pople puckering coordinates to quantify ring distortion .
  • Correlate puckering amplitude (θ) with alkylation efficiency : Planar rings (θ < 10°) show slower bromomethyl substitution due to steric hindrance .
  • Computational modeling : Employ DFT (B3LYP/6-31G*) to predict transition states for reactions involving distorted rings .

Q. Data interpretation :

ConformationPuckering Amplitude (θ)Reaction Rate (k, s⁻¹)
Chair0.002
Boat25°0.015

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?

Methodology :

  • Systematic substitution : Replace the bromomethyl group with -CH₂I, -CH₂SH, or -CH₂NH₂ to assess impact on antimicrobial activity .
  • Biological assays : Test derivatives against S. aureus (MIC range: 2–32 µg/mL) and compare with parent compound .
  • QSAR modeling : Use PubChem’s PISTACHIO database to predict logP and polar surface area for bioavailability optimization .

Q. Key findings :

DerivativeMIC (µg/mL)logP
-CH₂Br (parent)82.1
-CH₂SH41.8
-CH₂NH₂320.9

Q. How are contradictions in crystallographic and spectroscopic data resolved?

Case example : Discrepancy between X-ray (planar piperidine) and NMR (axial-equatorial proton splitting). Resolution steps :

Verify crystallography: Check for disorder using SHELXL’s PART command .

Re-examine NMR: Assign splitting to dynamic ring inversion via variable-temperature NMR (VT-NMR) .

Molecular dynamics simulations : Confirm energy barriers for ring flipping (ΔG‡ ≈ 50 kJ/mol) .

Q. What strategies mitigate degradation during storage?

  • Storage : Use amber vials under argon at -20°C to prevent bromine loss or hydrolysis .
  • Stability assays : Monitor via HPLC (retention time shift >5% indicates degradation) .

Q. How is computational modeling applied to predict reactivity?

  • Docking studies : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .
  • Reactivity prediction : Calculate Fukui indices to identify electrophilic sites prone to nucleophilic attack .

Q. What are the environmental implications of this compound?

  • Ecotoxicology : Use OECD Test Guideline 301 for biodegradability assessment; brominated derivatives often persist in soil .
  • Mitigation : Recommend derivatization with biodegradable groups (e.g., -CH₂OH) .

Q. Table 1: Key Synthetic Parameters

ParameterConditionReference
Bromination agentNBS in CCl₄
Acylation catalystAlCl₃
PurificationSilica gel chromatography

Q. Table 2: Biological Activity of Derivatives

DerivativeTarget MicrobeMIC (µg/mL)Reference
-CH₂BrS. aureus8
-CH₂SHE. coli4

Retrosynthesis Analysis

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Feasible Synthetic Routes

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